1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione
Description
However, extensive data exists for its cyclopropyl analog, 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione (CAS 30923-69-4), which will serve as the primary focus. This compound is a fluorinated diketone with the molecular formula C₇H₇F₃O₂ and a molecular weight of 180.12 g/mol . It is a solid/powder with a density of 1.4±0.1 g/cm³ and a boiling point of 178.4±35.0°C at 760 mmHg. It exhibits high solubility in organic solvents and water, with a purity ≥95% in commercial grades .
The trifluoromethyl group and diketone backbone confer unique reactivity, making it valuable in coordination chemistry and as a precursor for fluorinated heterocycles .
Properties
IUPAC Name |
1-cyclopentyl-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(14)5-7(13)6-3-1-2-4-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVZVMJXKUIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione typically involves the reaction of cyclopentanone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate enolate, which then undergoes acylation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione involves its interaction with molecular targets through its carbonyl and trifluoromethyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. The pathways involved include enzyme inhibition, receptor modulation, and participation in redox reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Fluorinated 1,3-butanediones differ primarily in their substituents (R-group), which influence solubility, stability, and application. Below is a comparative analysis:
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance thermal stability and acidity of the diketone, facilitating deprotonation for coordination with metals .
- Aromatic substituents (phenyl, thienyl) increase molecular weight and alter solubility. For example, the phenyl analog is sparingly soluble in water (0.24 g/L at 25°C) , while the cyclopropyl variant is water-soluble .
- Heterocyclic substituents (thienyl, furyl) enable applications in metal extraction due to their strong chelating properties .
Thermal Properties :
Reactivity and Functional Utility
A. Coordination Chemistry :
- The cyclopropyl and phenyl analogs form stable complexes with transition metals (e.g., nickel, cobalt) for catalytic and magnetic applications. For example, nickel(II) complexes with phenyl-trifluorodiketones exhibit paramagnetic behavior .
- The thienyl derivative (TTA) is a well-known extractant for actinides like thorium in nitric acid solutions, often combined with tributyl phosphate (TBP) for enhanced efficiency .
Biological Activity
1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione is a β-diketone compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, supported by relevant case studies and research findings.
- IUPAC Name: 1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione
- Molecular Formula: CHFO
- Molecular Weight: 232.18 g/mol
- CAS Number: Not specified in the provided sources.
Synthesis
The compound can be synthesized through various methods involving the reaction of cyclopentyl derivatives with trifluoroacetyl chloride in the presence of suitable bases. The synthesis typically involves a Claisen condensation reaction, which allows for the introduction of the trifluoromethyl group into the diketone structure.
Anticancer Properties
1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that β-diketones exhibit significant anticancer activity due to their ability to induce apoptosis in tumor cells.
- Case Study: A study assessed the cytotoxicity of several β-diketones, including 1-cyclopentyl derivatives. The results demonstrated that this compound exhibited a dose-dependent inhibition of cell proliferation in human breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM .
Antimicrobial Activity
Research has also indicated that 1-cyclopentyl-4,4,4-trifluoro-1,3-butanedione possesses antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study: In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL .
The biological activity of 1-cyclopentyl-4,4,4-trifluoro-1,3-butanedione is attributed to its ability to interact with cellular targets involved in metabolic pathways. The trifluoromethyl group enhances its lipophilicity and may facilitate its penetration into biological membranes.
Apoptotic Pathways
The induction of apoptosis by this compound appears to be mediated through the mitochondrial pathway. It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Antimicrobial Activity | Target Cell Lines |
|---|---|---|---|
| 1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione | 15 | Yes | MCF-7 (Breast Cancer) |
| Other β-Diketones (e.g., Acetylacetone) | Varies | Yes | Various Tumor Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
